3-Amino-5-(trifluoromethyl)biphenyl
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Overview
Description
3-Amino-5-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The process involves the coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with an appropriate aryl halide under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Safety considerations, such as handling of potentially explosive intermediates, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-5-(trifluoromethyl)biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 3-Amino-4-(trifluoromethyl)biphenyl
- 3-Amino-2-(trifluoromethyl)biphenyl
Comparison: 3-Amino-5-(trifluoromethyl)biphenyl is unique due to the specific positioning of the amino and trifluoromethyl groups on the biphenyl structure. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
YEWWIUNSWYTEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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